molecular formula C13H24BrNO B12315633 2-bromo-N-cyclooctyl-3-methylbutanamide

2-bromo-N-cyclooctyl-3-methylbutanamide

Cat. No.: B12315633
M. Wt: 290.24 g/mol
InChI Key: VXZCRQBHBRUAPG-UHFFFAOYSA-N
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Description

2-bromo-N-cyclooctyl-3-methylbutanamide is a chemical compound with the molecular formula C13H24BrNO and a molecular weight of 290.24 g/mol . It is characterized by the presence of a bromine atom, a cyclooctyl group, and a butanamide structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclooctyl-3-methylbutanamide typically involves the bromination of a precursor compound followed by amidation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-cyclooctyl-3-methylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce amine derivatives.

Scientific Research Applications

2-bromo-N-cyclooctyl-3-methylbutanamide is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclooctyl-3-methylbutanamide involves its interaction with specific molecular targets. The bromine atom and the cyclooctyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbutanamide: Similar structure but lacks the cyclooctyl group.

    2-bromo-N-carbamoyl-3-methylbutanamide: Contains a carbamoyl group instead of the cyclooctyl group.

Uniqueness

2-bromo-N-cyclooctyl-3-methylbutanamide is unique due to the presence of the cyclooctyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H24BrNO

Molecular Weight

290.24 g/mol

IUPAC Name

2-bromo-N-cyclooctyl-3-methylbutanamide

InChI

InChI=1S/C13H24BrNO/c1-10(2)12(14)13(16)15-11-8-6-4-3-5-7-9-11/h10-12H,3-9H2,1-2H3,(H,15,16)

InChI Key

VXZCRQBHBRUAPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCCCCCC1)Br

Origin of Product

United States

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